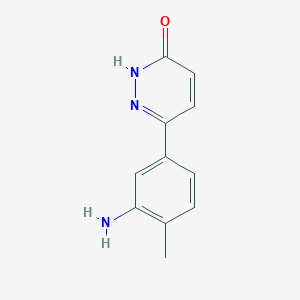

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one

Übersicht

Beschreibung

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This particular compound features an amino group and a methyl group attached to a phenyl ring, which is further connected to a pyridazinone moiety. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-methylbenzoic acid and hydrazine hydrate.

Formation of Hydrazide: The 3-amino-4-methylbenzoic acid is reacted with hydrazine hydrate to form the corresponding hydrazide.

Cyclization: The hydrazide undergoes cyclization in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to form the pyridazinone ring.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial practices include:

Use of Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.

Temperature Control: Precise temperature control is maintained to ensure optimal reaction conditions.

Automation: Automated systems are employed to monitor and control reaction parameters, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Functionalization Reactions

The amino and ketone groups enable diverse reactivity:

Acylation of the Amino Group

-

Reagents : Acetyl chloride, 3-chloropropionyl chloride.

-

Conditions : Pyridine, reflux.

-

Products : 2-Acetamido or 2-(3-chloropropionamido) derivatives.

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | AcCl | Acetylated derivative | 76 |

Formation of Enaminones

-

Reagents : DMF-DMA (dimethylformamide dimethylacetal).

-

Conditions : Dioxane, reflux.

-

Products : Enaminone derivatives via condensation at the ketone position.

Cyclization and Heterocycle Formation

The enaminone intermediate undergoes cyclization with aminoazoles:

Oxidation and Reduction

-

Oxidation : The pyridazinone ring resists oxidation, but substituents (e.g., methyl groups) can be oxidized to carboxylic acids using KMnO .

-

Reduction : Catalytic hydrogenation (H/Pd-C) reduces the pyridazinone to a dihydropyridazine .

Biological Activity Derivatives

-

Anticancer Agents : Functionalization at C-2 (e.g., hydrazide formation) enhances cytotoxicity.

| Derivative | Biological Target | IC (μM) | Reference |

|---|---|---|---|

| Acetohydrazide derivative | HCT116 (colon cancer) | 1.57 |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyridazinone derivatives, including 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyridazinones can inhibit the growth of breast cancer cells (SK-BR-3) and other malignancies, suggesting potential as anticancer agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Various derivatives of pyridazin-3(2H)-one have demonstrated significant analgesic and anti-inflammatory activities, often surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and aspirin in efficacy .

Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound Name | Efficacy Compared to Indomethacin | Efficacy Compared to Aspirin |

|---|---|---|

| Compound A | More potent | Less potent |

| Compound B | Comparable | More potent |

Antihypertensive Activity

Pyridazinone derivatives have also been investigated for their antihypertensive effects. Research has synthesized several compounds that demonstrate significant reductions in blood pressure in animal models, comparable to established antihypertensive medications .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of substituted hydrazones with active methylene compounds under controlled conditions. The resulting derivatives often contain functional groups that enhance their biological activity, such as carbonyl or hydrazide groups, which are pivotal for their pharmacological effects .

Table 2: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Hydrazones + Active Methylene Compounds | Acetic Anhydride | Pyridazin-3(2H)-one Derivatives |

| 2 | Pyridazinones + Imidazole/Triazole | Mannich Reaction | Aryl-Pyridazinone Derivatives |

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant potential of pyridazinone derivatives. In one study, compounds were tested against seizure models induced by maximal electroshock and pentylenetetrazole, showing promising results comparable to standard anticonvulsants like phenytoin and sodium valproate .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of pyridazinone derivatives revealed effectiveness against various pathogenic strains, including bacteria and fungi. For example, certain synthesized derivatives exhibited strong inhibitory effects on Gram-positive bacteria such as Bacillus subtilis, indicating their potential as new antimicrobial agents .

Table 3: Antimicrobial Activity Results

| Compound Name | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Compound C | Bacillus subtilis | 15 |

| Compound D | Candida albicans | 12 |

Wirkmechanismus

The mechanism of action of 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by:

Inhibition of Enzymes: The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced inflammation.

DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to anticancer effects.

Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(3-amino-4-chlorophenyl)pyridazin-3(2H)-one

- 6-(3-amino-4-fluorophenyl)pyridazin-3(2H)-one

- 6-(3-amino-4-methoxyphenyl)pyridazin-3(2H)-one

Uniqueness

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to its analogs.

Biologische Aktivität

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H11N3O and a molecular weight of approximately 201.23 g/mol. Its structure features a pyridazine ring fused with a carbonyl group at position 3 and an amino-substituted aromatic ring at position 6, which contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .

- Anti-inflammatory Effects : It may inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation .

- Anticancer Activity : There are indications that it can intercalate into DNA, disrupting replication processes, which may lead to anticancer effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Inhibits enzymes in inflammatory pathways | |

| Anticancer | Disrupts DNA replication |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes associated with inflammatory responses, such as cyclooxygenase (COX) enzymes .

- DNA Intercalation : Its structure allows it to intercalate into DNA, which can disrupt the normal function of the genetic material, leading to cell cycle arrest and apoptosis in cancer cells .

- Receptor Interaction : It may bind to various receptors on cell membranes, modulating cellular signaling pathways that are crucial for maintaining homeostasis in biological systems .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Anti-inflammatory Research : In vitro assays showed that the compound effectively reduced interleukin-β (IL-β) production in stimulated HL-60 cells, indicating strong anti-inflammatory properties .

- Cancer Research : Research involving cancer cell lines illustrated that the compound could induce apoptosis through its DNA intercalation properties, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-pyridazin-3(2H)-one | Pyridazine core, amino group | Strong enzyme inhibition |

| 6-(4-fluorophenyl)pyridazin-3(2H)-one | Fluorinated phenyl substituent | Enhanced lipophilicity |

| 6-(methylphenyl)pyridazin-3(2H)-one | Methylated phenyl group | Exhibits lower toxicity |

This table illustrates how this compound stands out due to its specific amino substitution pattern and methyl group presence, which may influence its biological activity differently compared to other derivatives.

Eigenschaften

IUPAC Name |

3-(3-amino-4-methylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-2-3-8(6-9(7)12)10-4-5-11(15)14-13-10/h2-6H,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBUYOBIMYNSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649482 | |

| Record name | 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030563-11-1 | |

| Record name | 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.